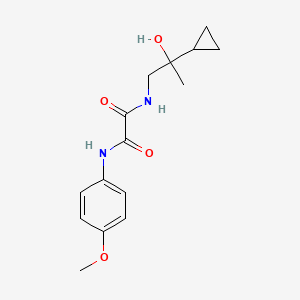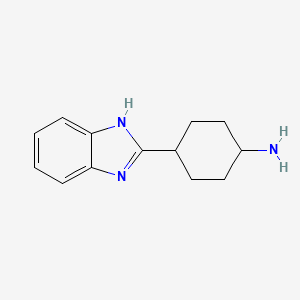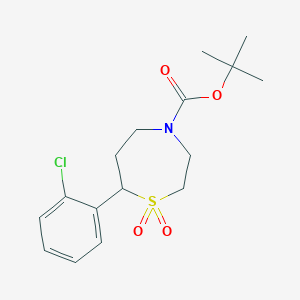
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential biological activity and is used in various fields such as drug synthesis, catalyst development, and material science investigations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. This method allows for the preparation of tetrazole and its derivatives . The reaction conditions often include the use of acetic acid as a medium, and the process can be carried out at moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar heterocyclization reactions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反応の分析
Types of Reactions
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents. The conditions for these reactions vary depending on the desired product but often involve moderate temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in different fields of research.
科学的研究の応用
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Biology: It has potential biological activity and is studied for its effects on different biological systems.
Medicine: The compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in material science investigations and the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile include other tetrazole derivatives, such as:
- 5-phenyltetrazole
- 1,5-disubstituted tetrazoles
- Tetrazolethiones
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions and applications. Its sulfanylidene group and benzonitrile moiety provide distinct chemical properties that make it valuable in various research fields .
特性
IUPAC Name |
4-(5-sulfanylidene-2H-tetrazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5S/c9-5-6-1-3-7(4-2-6)13-8(14)10-11-12-13/h1-4H,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJLUNZFJIPUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=S)N=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Difluoro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2979299.png)

![4-(MORPHOLINE-4-SULFONYL)-N-{4'-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}BENZAMIDE](/img/structure/B2979302.png)
![2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid](/img/structure/B2979306.png)

![4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2979311.png)
![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2979313.png)


![N-[2-(benzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2979318.png)
![N-[3-Chloro-2-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2979320.png)

